CDK7-IN-2

Catalog No.
S11216516
CAS No.
2326428-19-5
M.F
C26H39N7O3
M. Wt
497.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CDK7-IN-2

CAS Number

2326428-19-5

Product Name

CDK7-IN-2

IUPAC Name

[(3S)-1-[(E)-4-(dimethylamino)but-2-enoyl]pyrrolidin-3-yl] 4-[(5-methyl-3-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-yl)amino]piperidine-1-carboxylate

Molecular Formula

C26H39N7O3

Molecular Weight

497.6 g/mol

InChI

InChI=1S/C26H39N7O3/c1-18(2)22-16-27-33-23(15-19(3)28-25(22)33)29-20-8-12-31(13-9-20)26(35)36-21-10-14-32(17-21)24(34)7-6-11-30(4)5/h6-7,15-16,18,20-21,29H,8-14,17H2,1-5H3/b7-6+/t21-/m0/s1

InChI Key

GRDAHPJRLCTJNA-BXKJMJEDSA-N

SMILES

Array

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)NC3CCN(CC3)C(=O)OC4CCN(C4)C(=O)C=CCN(C)C)C(C)C

Isomeric SMILES

CC1=NC2=C(C=NN2C(=C1)NC3CCN(CC3)C(=O)O[C@H]4CCN(C4)C(=O)/C=C/CN(C)C)C(C)C

Cdk7-IN-2 is a selective inhibitor of Cyclin-dependent kinase 7 (Cdk7), a crucial enzyme involved in the regulation of cell cycle and transcription. Cdk7 operates as a CDK-activating kinase (CAK) and is integral to the formation of the transcription factor complex TFIIH, which phosphorylates the C-terminal domain of RNA polymerase II, facilitating transcription initiation. The compound has garnered attention for its potential therapeutic applications, particularly in oncology, due to its role in modulating the activity of Cdk7, which is implicated in various cancers.

Cdk7-IN-2 functions primarily through competitive inhibition of Cdk7's catalytic activity. The compound binds to the ATP-binding site of Cdk7, preventing ATP from engaging with the enzyme. This inhibition disrupts the phosphorylation cascade that activates other cyclin-dependent kinases, thereby affecting cell cycle progression and transcriptional regulation. The specific molecular interactions and binding affinities of Cdk7-IN-2 have been characterized through various biochemical assays, demonstrating its efficacy at low nanomolar concentrations.

Cdk7-IN-2 has been shown to exhibit potent biological activity by selectively inhibiting Cdk7 in various cancer cell lines. Inhibition of Cdk7 results in decreased phosphorylation of key substrates such as RNA polymerase II and other cyclin-dependent kinases, leading to cell cycle arrest, particularly in the G1 phase. Studies indicate that treatment with Cdk7-IN-2 can significantly impair proliferation in cancer cells driven by oncogenes like MYC and E2F, while exhibiting minimal effects on normal cells. This selectivity underscores its potential as a therapeutic agent with reduced off-target effects.

The synthesis of Cdk7-IN-2 involves several key steps:

  • Starting Materials: The synthesis begins with commercially available precursors that contain functional groups amenable to modification.
  • Chemical Modifications: Key reactions include alkylation and acylation processes that introduce specific substituents necessary for binding affinity and selectivity towards Cdk7.
  • Purification: Following synthesis, the compound is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity levels suitable for biological testing.
  • Characterization: The final product is characterized using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and molecular weight.

Cdk7-IN-2 is primarily explored for its applications in cancer therapy. Its ability to inhibit Cdk7 makes it a candidate for treating various malignancies where Cdk7 activity is upregulated, including breast cancer, leukemia, and other solid tumors. Additionally, the compound may have potential applications in research settings for studying transcriptional regulation and cell cycle dynamics.

Interaction studies have demonstrated that Cdk7-IN-2 effectively disrupts the interaction between Cdk7 and its substrates, including RNA polymerase II and other cyclin-dependent kinases. These studies often utilize co-immunoprecipitation assays and surface plasmon resonance to analyze binding affinities and kinetics. The results indicate that Cdk7-IN-2 not only inhibits enzymatic activity but also alters the conformational dynamics of the Cdk7 complex, further contributing to its inhibitory effects.

Cdk7-IN-2 belongs to a class of compounds targeting cyclin-dependent kinases, each with varying selectivity profiles and mechanisms of action. Below is a comparison with similar compounds:

Compound NameTarget KinaseSelectivityMechanism of Action
YKL-5-124Cdk7HighCovalent inhibitor targeting cysteine residue
THZ1Cdk7ModerateNon-covalent inhibitor affecting T-loop phosphorylation
SNS-032Cdk9HighSelective inhibitor with broader CDK inhibition
FlavopiridolMultiple CDKsLowBroad-spectrum CDK inhibitor affecting multiple pathways

Uniqueness of Cdk7-IN-2

Cdk7-IN-2 stands out due to its high selectivity for Cdk7 compared to other CDK inhibitors that may affect multiple kinases simultaneously. Its unique binding profile allows for more targeted therapeutic strategies with potentially fewer side effects associated with broader inhibition.

XLogP3

2.6

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

497.31143813 Da

Monoisotopic Mass

497.31143813 Da

Heavy Atom Count

36

Dates

Last modified: 08-08-2024

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